![molecular formula C25H23NO2S3 B430384 1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE](/img/structure/B430384.png)
1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes a quinoline ring, dithiol groups, and an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE involves multiple steps, starting with the preparation of the quinoline ring system. The reaction typically involves the condensation of an appropriate aniline derivative with a diketone, followed by cyclization and introduction of the dithiol groups. The final step involves the acetylation of the quinoline ring to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or dithiol groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学研究应用
1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive molecule, with applications in studying enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
作用机制
The mechanism of action of 1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE: shares structural similarities with other quinoline derivatives and dithiol-containing compounds.
1,1,2,3,3,6-hexamethyl-5-indanyl methyl ketone: Another compound with a complex structure and potential bioactivity.
2,2,6-trimethyl-1,3-dioxin-4-one: A compound with similar functional groups and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a quinoline ring with dithiol groups and an acetyl moiety, which imparts distinct chemical and biological properties
属性
分子式 |
C25H23NO2S3 |
|---|---|
分子量 |
465.7g/mol |
IUPAC 名称 |
1-[(2Z)-2-(1-acetyl-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone |
InChI |
InChI=1S/C25H23NO2S3/c1-14-11-12-19-18(13-14)20(23(29)25(4,5)26(19)16(3)28)24-30-21(15(2)27)22(31-24)17-9-7-6-8-10-17/h6-13H,1-5H3/b24-20+ |
InChI 键 |
SVHOXNKIZQXFJZ-HIXSDJFHSA-N |
手性 SMILES |
CC1=CC\2=C(C=C1)N(C(C(=S)/C2=C\3/SC(=C(S3)C(=O)C)C4=CC=CC=C4)(C)C)C(=O)C |
SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)C)C4=CC=CC=C4)(C)C)C(=O)C |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)C)C4=CC=CC=C4)(C)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


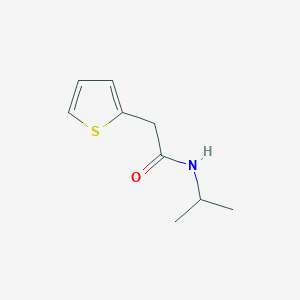
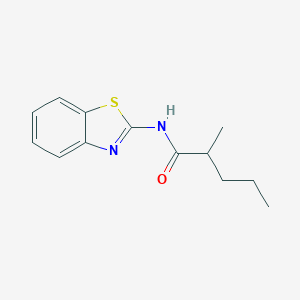
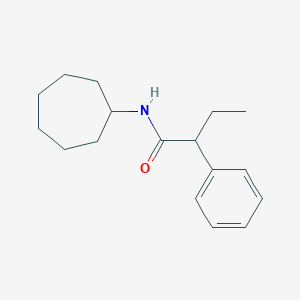
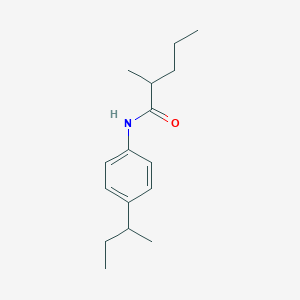
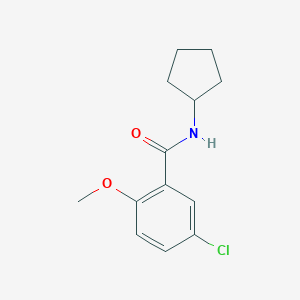
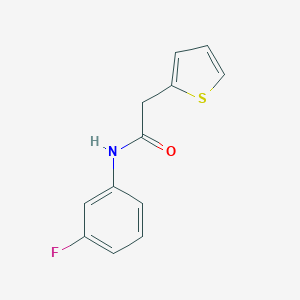
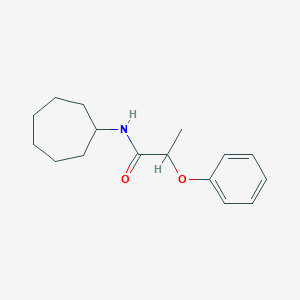
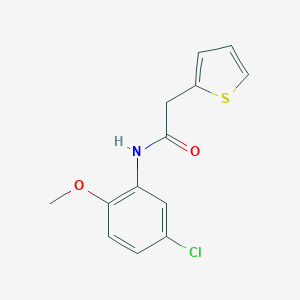
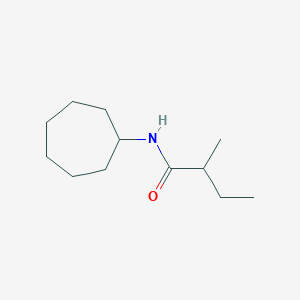
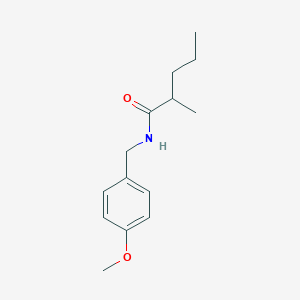
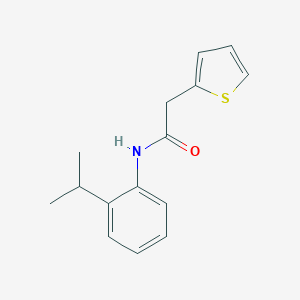
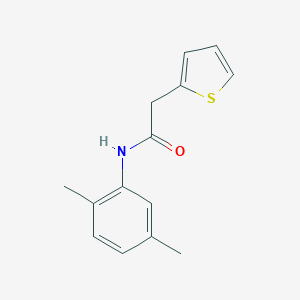
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one](/img/structure/B430320.png)

